![molecular formula C26H25F3N4O3 B2808847 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide CAS No. 866009-74-7](/img/structure/B2808847.png)
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide typically involves multiple steps:
Formation of the tert-butyl group: This can be achieved through the reaction of tert-butyl chloride with an appropriate nucleophile under basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have indicated that hydrazinecarboxamide derivatives exhibit significant antimicrobial activity. For instance, analogs of 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide were tested against various strains of bacteria and fungi, revealing moderate to potent inhibitory effects. The compound's structural features contribute to its effectiveness as an antimicrobial agent.
Enzyme Inhibition
Research has shown that compounds with similar structures can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The inhibition assays demonstrated that certain derivatives possess IC50 values comparable to established drugs, indicating their potential as therapeutic agents.
Antitubercular Activity
Some studies have highlighted the compound's potential against Mycobacterium tuberculosis. Analogous hydrazine derivatives have shown activity against both drug-susceptible and resistant strains, suggesting that modifications to the hydrazinecarboxamide scaffold could yield effective antitubercular agents.
Case Study 1: Antimicrobial Screening
In a study published in Molecules, several hydrazinecarboxamide derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 62.5 µM .
Case Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition properties of similar compounds. The study revealed that certain derivatives showed selective inhibition of AChE, with some compounds outperforming the clinically used drug rivastigmine . This highlights the potential for developing new treatments for neurodegenerative diseases based on this chemical scaffold.
Wirkmechanismus
The mechanism by which 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group could enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide: shares similarities with other hydrazinecarboxamide derivatives, which also exhibit enzyme inhibitory activity.
Trifluoromethylated compounds: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug design.
Uniqueness
The combination of a tert-butyl group, a phenyl group, and a trifluoromethyl group in this compound provides a unique set of properties, including increased hydrophobicity, thermal stability, and potential biological activity. This makes it distinct from other compounds with only one or two of these functional groups.
Biologische Aktivität
The compound 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide is a hydrazinecarboxamide derivative with potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 337.34 g/mol
Biological Activity Overview
The biological activity of this compound primarily involves its role as an enzyme inhibitor and its antimicrobial properties . The following sections delve into specific activities observed in various studies.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
- The compound exhibited moderate inhibition of AChE and BuChE, with IC₅₀ values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE. Notably, some derivatives showed lower IC₅₀ values than the established drug rivastigmine, indicating a promising potential for treating conditions like Alzheimer's disease .
- Mechanism of Action :
Antimicrobial Activity
- Antimycobacterial Activity :
- Cytotoxicity Assessment :
Case Studies
Several studies have investigated the biological activity of similar hydrazinecarboxamide derivatives, providing insights into structure-activity relationships (SAR) and efficacy.
Study 1: Synthesis and Screening of Hydrazinecarboxamides
A study synthesized various N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides and screened them for AChE and BuChE inhibition. The most potent inhibitors were identified with IC₅₀ values significantly lower than those of standard treatments, reinforcing the potential of these compounds in therapeutic applications .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of hydrazine derivatives against Mycobacterium species. The findings highlighted the importance of structural modifications in enhancing antimicrobial potency while maintaining low toxicity to human cells .
Data Summary Table
Activity Type | Target Enzyme/Pathogen | IC₅₀ Values (µM) | Comments |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase | 27.04 - 106.75 | Some compounds more potent than rivastigmine |
BuChE Inhibition | Butyrylcholinesterase | 58.01 - 277.48 | Moderate inhibition observed |
Antimycobacterial | Mycobacterium tuberculosis | MIC ≥ 62.5 | Mild activity noted |
Cytotoxicity | HepG2, MonoMac6 | No significant effects | Favorable safety profile |
Eigenschaften
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3/c1-25(2,3)33(32-24(36)30-19-12-5-4-6-13-19)23(35)20-14-7-8-15-21(20)31-22(34)17-10-9-11-18(16-17)26(27,28)29/h4-16H,1-3H3,(H,31,34)(H2,30,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIFPIHQWOMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.